molecular formula C12H24N2O2 B2571638 Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate CAS No. 1498964-85-4

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B2571638
CAS No.: 1498964-85-4
M. Wt: 228.336
InChI Key: FPIXELZFBGBCAO-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-dimethylpiperidine-1-carboxylate and ammonia in the presence of a suitable catalyst . The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate: Similar structure with an additional aminomethyl group.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a pyridine ring instead of the dimethyl groups.

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Features a phenyl group with an aminomethyl substituent .

Uniqueness

Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

IUPAC Name

tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(13)8-14/h9H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIXELZFBGBCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1498964-85-4
Record name tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
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